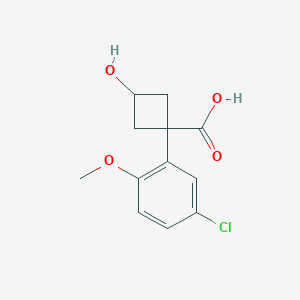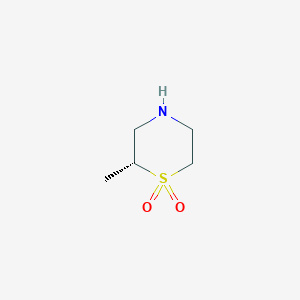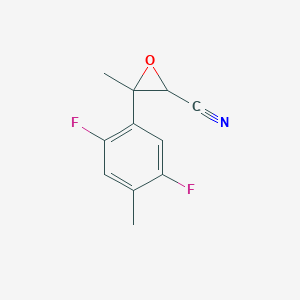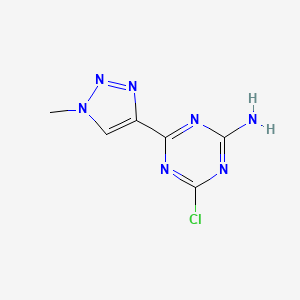
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole moiety.
Substitution Reactions: The chloro group can be introduced through nucleophilic substitution reactions using appropriate chlorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to different oxidation states and functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative.
科学的研究の応用
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole and triazine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxypyrimidine: A similar compound with a pyrimidine ring instead of a triazine ring.
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine: A compound with a pyrazole ring instead of a triazole ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both triazine and triazole rings, which confer specific chemical and biological properties
特性
分子式 |
C6H6ClN7 |
|---|---|
分子量 |
211.61 g/mol |
IUPAC名 |
4-chloro-6-(1-methyltriazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H6ClN7/c1-14-2-3(12-13-14)4-9-5(7)11-6(8)10-4/h2H,1H3,(H2,8,9,10,11) |
InChIキー |
OFLAOVYQVDCTKX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
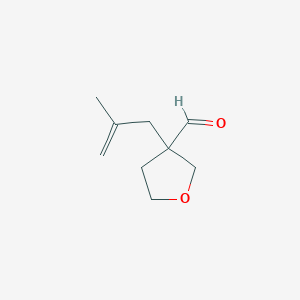
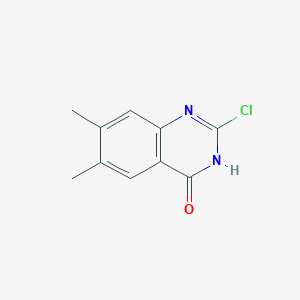
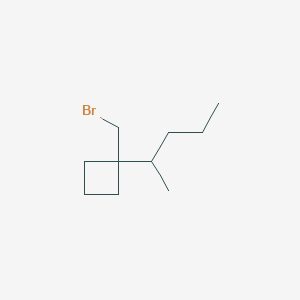
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

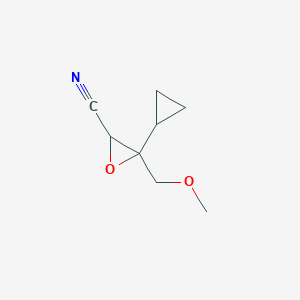

![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)

